3,4-Methylenedioxyphenethylamine
Description
Historical Context of Phenethylamine (B48288) Research and Derivatives
The exploration of phenethylamines and their derivatives has a rich history rooted in the quest to understand the nervous system and develop new therapeutic agents. Phenethylamine itself is a naturally occurring trace amine in the mammalian brain, including in humans. taylorandfrancis.com The core structure of phenethylamine, a phenyl ring attached to an amino group by a two-carbon sidechain, serves as a backbone for a vast array of compounds. wikipedia.org This chemical class, known as substituted phenethylamines, is formed by replacing one or more hydrogen atoms in the core structure with various substituents. wikipedia.org
This structural versatility has given rise to a wide range of substances with diverse pharmacological effects, including stimulants, entactogens, psychedelics, and antidepressants. wikipedia.orgiiab.me Historically, research into phenethylamine derivatives has been driven by the desire to understand their interactions with neurotransmitter systems and to explore their potential therapeutic applications. ontosight.ainih.gov In the mid-20th century, and continuing with the work of researchers like Alexander Shulgin in the 1980s and 1990s, numerous novel psychoactive compounds were synthesized and studied, significantly expanding the landscape of phenethylamine research. unodc.org
Positioning of 3,4-Methylenedioxyphenethylamine within the Substituted Phenethylamine Class (MDxx)
This compound (MDPEA) is a member of the substituted methylenedioxyphenethylamine class, often abbreviated as MDxx. iiab.mewikipedia.org This class is characterized by the presence of a methylenedioxy group attached to the 3 and 4 positions of the phenethylamine's benzene (B151609) ring. wikipedia.orgwikipedia.org MDPEA is considered the base compound of the MDxx family. iiab.mewikipedia.org
The MDxx class includes a variety of well-known psychoactive compounds that are utilized as research chemicals and have been noted for their entactogenic, psychedelic, and stimulant properties. wikipedia.org
Structural Analogue Relationships (e.g., MDA, MDMA, MDEA)
MDPEA shares a core structural similarity with other prominent members of the MDxx family, such as 3,4-Methylenedioxyamphetamine (MDA), 3,4-Methylenedioxymethamphetamine (MDMA), and 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). wikipedia.org The key structural difference between MDPEA and compounds like MDA is the absence of a methyl group at the alpha position on the ethyl sidechain in MDPEA. iiab.mewikipedia.org This seemingly minor structural variation has a significant impact on the pharmacological activity of the compound. While MDPEA is structurally similar to these other compounds, it is considered to be biologically inactive on its own due to extensive first-pass metabolism by the enzyme monoamine oxidase. iiab.mewikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRDPSOCUCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1653-64-1 (hydrochloride) | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163982 | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-85-1 | |
| Record name | 1,3-Benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MDPEA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for 3,4 Methylenedioxyphenethylamine and Analogues
Established Synthetic Routes
The most common pathways to synthesize MDPEA originate from readily available natural compounds or industrial chemicals, which are transformed through multi-step sequences.
Synthesis from Safrole
Safrole is a primary precursor for the synthesis of MDPEA. The general strategy involves the conversion of safrole into the key intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then subjected to reductive amination.
There are two main methods to convert safrole to MDP2P:
Wacker Oxidation: This method directly oxidizes safrole to MDP2P using a palladium catalyst, such as palladium (II) chloride, in the presence of a re-oxidant like p-benzoquinone. docksci.com
Isomerization and Oxidation: Safrole is first isomerized to the more stable isosafrole in the presence of a strong base. safrole.com The isosafrole is then oxidized to yield MDP2P. scribd.com
Once MDP2P is obtained, it is converted to MDPEA via reductive amination. This process involves the reaction of the ketone with an ammonia source, followed by reduction. For the synthesis of the primary amine MDPEA, ammonia would be used, followed by a reducing agent such as sodium borohydride. researchgate.netmdma.ch
Table 1: Key Reactions in the Synthesis of MDPEA from Safrole
| Step | Reactant(s) | Key Reagents | Intermediate/Product |
| 1a (Wacker) | Safrole | Palladium (II) chloride, p-benzoquinone | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) |
| 1b (Isomerization) | Safrole | Strong base (e.g., KOH) | Isosafrole |
| 2b (Oxidation) | Isosafrole | Peroxyacid | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) |
| 3 (Reductive Amination) | MDP2P | Ammonia, Sodium borohydride | 3,4-Methylenedioxyphenethylamine (MDPEA) |
Synthesis from Piperonal via Reductive Amination
Piperonal is another widely used precursor for MDPEA synthesis. nih.gov This route typically proceeds through a nitrostyrene intermediate.
The synthesis involves a Henry reaction, which is a condensation reaction between piperonal and nitroethane, catalyzed by a base such as ammonium (B1175870) acetate (B1210297). google.comwikipedia.org This reaction forms 1-(3,4-methylenedioxyphenyl)-2-nitropropene (MDP2NP). nih.gov The nitropropene intermediate can then be reduced to MDPEA. The reduction of the nitro group and the double bond can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov
Alternatively, the MDP2NP intermediate can first be converted to MDP2P, which is then subjected to reductive amination as described in the safrole route. nih.gov
Table 2: Key Reactions in the Synthesis of MDPEA from Piperonal
| Step | Reactant(s) | Key Reagents | Intermediate/Product |
| 1 (Henry Reaction) | Piperonal, Nitroethane | Ammonium acetate | 1-(3,4-Methylenedioxyphenyl)-2-nitropropene (MDP2NP) |
| 2 (Reduction) | MDP2NP | Lithium aluminum hydride (LiAlH₄) | This compound (MDPEA) |
Other Multi-step Synthetic Pathways
For research and forensic purposes, synthetic routes from more fundamental, non-controlled chemicals, sometimes referred to as "pre-precursors," have been explored. One such pathway begins with catechol.
The synthesis from catechol involves several steps to first produce safrole, which can then be used in the routes described previously. docksci.comnih.gov
Methylenation: Catechol is reacted with a methylene dihalide (e.g., dichloromethane) in the presence of a base to form 1,3-benzodioxole. google.com
Bromination: The 1,3-benzodioxole is then brominated to yield 5-bromo-1,3-benzodioxole. docksci.com
Grignard Reaction: A Grignard reagent is formed from the bromo-compound, which is then reacted with allyl bromide to produce safrole. docksci.com
Once synthetic safrole is obtained, it can be converted to MDPEA as detailed in section 2.1.1. docksci.comnih.gov
Chemical Reactions and Derivatization for Analytical and Research Purposes
For analytical identification and further research, this compound can be derivatized to form various analogues. Common derivatization reactions include N-alkylation and N-acylation.
Alkylation for N-Alkyl Derivatives
The primary amine of MDPEA can be alkylated to produce secondary or tertiary amines. These derivatives are often synthesized for structure-activity relationship studies.
A common method for N-alkylation is reductive amination. MDPEA can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride to form N-alkylated products. nih.gov For example, reaction with benzaldehyde would yield N-benzyl-3,4-methylenedioxyphenethylamine.
Another efficient method for N-alkylation involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, such as an iridium complex. nih.govresearchgate.net This "borrowing hydrogen" methodology is an atom-economical way to form C-N bonds. nih.gov
Table 3: Example N-Alkylation Reaction
| Reactant(s) | Alkylating Agent | Reducing Agent/Catalyst | Product |
| This compound | Benzaldehyde | Sodium borohydride | N-Benzyl-3,4-methylenedioxyphenethylamine |
| This compound | Benzyl alcohol | Iridium complex | N-Benzyl-3,4-methylenedioxyphenethylamine |
Acylation for Amide Formation
Acylation of the primary amine of MDPEA results in the formation of an amide bond. This is a common derivatization technique used in analytical chemistry to improve chromatographic behavior and mass spectrometric identification.
The reaction is typically carried out by treating MDPEA with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or catalyst. semanticscholar.org For instance, reacting MDPEA with acetic anhydride will yield N-acetyl-3,4-methylenedioxyphenethylamine. semanticscholar.org This reaction is generally straightforward and high-yielding.
Table 4: Example N-Acylation Reaction
| Reactant(s) | Acylating Agent | Catalyst/Base (optional) | Product |
| This compound | Acetic anhydride | Triethylamine/DMAP | N-Acetyl-3,4-methylenedioxyphenethylamine |
| This compound | Acetyl chloride | Pyridine | N-Acetyl-3,4-methylenedioxyphenethylamine |
Oxidation Reactions
Oxidation reactions are fundamental in the synthesis of precursors necessary for producing this compound and its analogues. A common synthetic route involves the oxidation of naturally occurring essential oils. For instance, safrole can undergo a Wacker oxidation to produce 3,4-methylenedioxyphenylpropan-2-one (MDP2P), a key intermediate in the synthesis of 3,4-methylenedioxyamphetamine (MDA) wikipedia.orguts.edu.au.
Another significant precursor, piperonal, can be synthesized through the oxidation of piperine, which is extracted from black pepper. researchgate.netnih.gov This transformation can be achieved using various oxidizing agents, including catalytic ruthenium tetroxide. researchgate.netnih.gov Research has explored different solvent systems and co-oxidants to optimize this process. researchgate.netnih.gov The resulting piperonal is a versatile intermediate that can be converted into analogues like 3,4-Methylenedioxy-N-methylamphetamine (MDMA) via intermediates such as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP) and MDP2P. researchgate.netnih.gov It has been noted that during the oxidation of piperine, chlorinated analogues such as 6-chloropiperonal can be formed as impurities, which may carry through the synthetic pathway. researchgate.netnih.gov
The choice of oxidation method and reaction conditions can influence the impurity profile of the final product. For example, the oxidation of tetrahydrofuran (THF), when used as a solvent with potassium permanganate (KMnO4) in the oxidative cleavage of piperine, can introduce specific route-related impurities. mdma.ch
Table 1: Oxidation Reactions for Precursor Synthesis
| Starting Material | Oxidation Method | Key Intermediate Produced | Target Analogue |
|---|---|---|---|
| Safrole | Wacker Oxidation | 3,4-methylenedioxyphenylpropan-2-one (MDP2P) | MDA |
| Piperine | Catalytic Ruthenium Tetroxide Oxidation | Piperonal | MDMA |
Perfluoroacylation (PFPA, HFBA) for Enhanced Spectroscopic and Chromatographic Differentiation of Regioisomers
The analysis of this compound and its analogues is often complicated by the existence of numerous regioisomers, which have identical molecular weights and produce very similar mass spectra under electron ionization (EI). oup.comresearchgate.net To overcome this analytical challenge, chemical derivatization using perfluoroacylation reagents is employed. Pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are common reagents used to convert the primary and secondary amine functionalities into their corresponding perfluoroacylamides. researchgate.netnih.gov
This derivatization significantly improves both chromatographic separation and mass spectral differentiation. oup.comnih.gov The resulting PFPA and HFBA derivatives exhibit more individualized mass spectra with unique fragment ions that allow for specific identification of the side-chain structure. oup.comresearchgate.net For example, while underivatized regioisomers of MDMA might all show a major fragment ion at m/z 58, their PFPA and HFBA derivatives produce unique, higher-mass ions that are characteristic of their specific structure. oup.com A comparison between PFPA and HFBA derivatives shows that ions containing the perfluoroalkyl group appear at m/z 160 for PFPA and m/z 210 for HFBA, a characteristic mass difference of 50 (CF2). oup.comojp.gov
Heptafluorobutyryl (HFB) derivatives, in particular, are often considered the best choice for discriminating among regioisomeric phenethylamines, providing more specific fragment ions for molecular individualization and showing good resolution on polar stationary phase gas chromatography columns like Rtx-200. oup.com
Table 2: Characteristic Mass Fragments (m/z) of Derivatized MDMA Regioisomers
| Derivative | Key Fragment Ion Type | 3,4-MDMA Derivative | 2,3-MDMA Derivative |
|---|---|---|---|
| PFPA | Imine Species (M-135)+ | 204 | 204 |
| HFBA | Imine Species (M-135)+ | 254 | 254 |
| PFPA | Perfluoroalkyl Group Ion | 160 | 160 |
| HFBA | Perfluoroalkyl Group Ion | 210 | 210 |
Regioisomeric and Isobaric Considerations in Synthesis and Analysis
A primary challenge in the synthesis and analysis of this compound is the existence of numerous regioisomers and isobars. ojp.gov Regioisomers, such as the 2,3- and 3,4-methylenedioxy positional isomers, possess the same molecular weight and often yield electron impact mass spectra with major fragment ions of equivalent mass, making their differentiation by mass spectrometry alone nearly impossible. oup.comnih.gov For example, many regioisomeric methylenedioxyphenethylamines with a molecular weight of 207 produce major fragment ions at m/z 72 and 135/136. oup.commdma.chnih.gov
Isobaric compounds, which have the same nominal mass but different elemental compositions, further complicate analysis. The ultimate identification of a specific compound in a sample depends heavily on the analyst's ability to eliminate all other potential regioisomers and isobars. ojp.govnih.gov
Chromatographic methods are essential for this purpose. While non-polar stationary phases may fail to resolve underivatized regioisomers, more polar stationary phases can achieve separation. nih.gov However, the most effective strategy combines high-resolution gas chromatography with mass spectrometry of derivatized compounds. ojp.gov The formation of perfluoroacyl derivatives, such as those from PFPA and HFBA, is critical as it generates unique mass spectral fragmentation patterns that allow for the unambiguous characterization of side-chain and ring substitution patterns. researchgate.netnih.govojp.gov The derivatized 2,3-methylenedioxyphenethylamine isomers, for instance, can be chromatographically resolved from their 3,4- counterparts. researchgate.netnih.gov
Table 3: Analytical Challenges and Solutions for Isomer Differentiation
| Challenge | Underivatized Compounds | Derivatized Compounds (PFPA/HFBA) |
|---|---|---|
| Mass Spectrometry | Identical molecular weight and major fragment ions (e.g., m/z 135). oup.com | Unique and characteristic fragment ions are formed, allowing for structural individualization. researchgate.netojp.gov |
| Gas Chromatography | Poor resolution on non-polar stationary phases. nih.gov | Improved resolution, especially on polar stationary phases. oup.comresearchgate.net |
| Identification | Ambiguous; relies heavily on chromatographic retention time. nih.gov | Specific and unambiguous identification is possible through combined GC and unique mass spectra. oup.comnih.gov |
Metabolism and Pharmacokinetics in Research Models
Metabolic Pathways and Metabolite Identification
The biotransformation of MDPEA is expected to proceed through several key pathways, including first-pass metabolism, demethylenation, and N-demethylation, resulting in a range of metabolites.
First-Pass Metabolism by Monoamine Oxidase (MAO)
3,4-Methylenedioxyphenethylamine (MDPEA), a substituted phenethylamine (B48288), is structurally similar to other phenethylamines that undergo extensive first-pass metabolism. This initial metabolic process is largely catalyzed by the enzyme monoamine oxidase (MAO). iiab.mewikipedia.org MAO is a flavoprotein located on the outer membrane of mitochondria and is responsible for the oxidative deamination of various neurotransmitters and biogenic amines. genome.jp
Due to this extensive first-pass metabolism by MAO, MDPEA is considered to be biologically inactive under normal conditions. iiab.mewikipedia.org The enzyme rapidly breaks down the compound before it can reach systemic circulation in sufficient concentrations to exert significant physiological or pharmacological effects. This is a common fate for many phenethylamines that lack a methyl group at the alpha position, which would otherwise protect them from MAO-mediated degradation.
There are two primary isoforms of monoamine oxidase, MAO-A and MAO-B, which have different substrate specificities. nih.gov While MAO-A primarily metabolizes serotonin (B10506), norepinephrine, and dopamine (B1211576), MAO-B shows a higher affinity for phenethylamine and dopamine. nih.gov It is likely that both isoforms contribute to the metabolism of MDPEA, given its structural resemblance to endogenous monoamines. The action of MAO on MDPEA would lead to the formation of an aldehyde, which is then further metabolized to a carboxylic acid.
O-Demethylenation and N-Demethylation Pathways
Following or in parallel with first-pass metabolism, MDPEA likely undergoes further biotransformation. Two key pathways in the metabolism of related methylenedioxy compounds are O-demethylenation and N-demethylation. mdpi.com
O-Demethylenation: This process involves the removal of the methylenedioxy bridge, a characteristic feature of this class of compounds. This reaction is primarily catalyzed by cytochrome P450 enzymes and results in the formation of catechols. mdpi.com In the case of MDPEA, O-demethylenation would lead to the formation of 3,4-dihydroxyphenethylamine (HHPEA), also known as dopamine.
N-Demethylation: While MDPEA is a primary amine and does not have an N-methyl group to be removed, this pathway is highly relevant for its close analogue, MDMA. In MDMA, N-demethylation leads to the formation of 3,4-methylenedioxyamphetamine (MDA). mdpi.com The enzymes responsible for this reaction are also part of the cytochrome P450 superfamily.
The process of demethylation, in a broader biochemical context, is the removal of a methyl group from a molecule. wikipedia.org In drug metabolism, this is often an oxidative process catalyzed by enzymes like cytochrome P450s. wikipedia.org These reactions can significantly alter the pharmacological properties of a compound.
Formation of Active and Reactive Metabolites
The metabolic pathways of MDPEA can lead to the formation of metabolites that are themselves biologically active or are chemically reactive, potentially leading to further cellular interactions. Based on the metabolism of the closely related compound MDMA, several key metabolites can be anticipated. mdpi.com
Following the initial O-demethylenation of MDPEA to a catechol intermediate (3,4-dihydroxyphenethylamine), this can be further metabolized. One significant subsequent step is the formation of thioether conjugates. nih.gov These are formed when the catechol is oxidized to an ortho-quinone, which is a reactive electrophile. This reactive intermediate can then be conjugated with glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov
Key metabolites that have been identified from the biotransformation of the related compound MDMA, and could potentially be formed from MDPEA, include:
MDA (3,4-methylenedioxyamphetamine): Formed via N-demethylation of MDMA. mdpi.com
HHMA (3,4-dihydroxymethamphetamine): Formed via O-demethylenation of MDMA. mdpi.comnih.gov
HMA (4-hydroxy-3-methoxymethamphetamine): Formed from HHMA. mdpi.com
These metabolites, particularly the catechol derivatives, can be readily oxidized to form reactive quinone species. nih.govnih.govresearchgate.netwashington.eduresearchgate.net These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules such as proteins, which is a mechanism often associated with cellular toxicity. nih.govwashington.edu The formation of these reactive species is a critical area of study in understanding the bioactivation of xenobiotics. researchgate.netwashington.edu
Enzymatic Biotransformation
The enzymatic processes driving the metabolism of MDPEA are central to its pharmacokinetic profile. The cytochrome P450 system and glutathione S-transferases are key players in its biotransformation and detoxification.
Role of Cytochrome P450 Isoenzymes (CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4)
The cytochrome P450 (CYP) superfamily of enzymes is crucial for the phase I biotransformation of a vast number of xenobiotics, including drugs. nih.govnih.gov Several specific CYP isoenzymes are known to be involved in the metabolism of methylenedioxy compounds like MDMA, and by extension, likely MDPEA. The primary isoenzymes implicated are CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4. youtube.com
These enzymes exhibit broad substrate specificity, meaning a single isoenzyme can metabolize a wide range of compounds. nih.gov The metabolism of MDMA, a close structural analog of MDPEA, has been shown to be significantly influenced by the activity of these CYPs. For instance, CYP2D6 is a key enzyme in the O-demethylenation of MDMA to HHMA. mdpi.com Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism. mdpi.com
The involvement of these specific CYP isoenzymes highlights the potential for drug-drug interactions. If MDPEA is co-administered with other substances that are substrates, inhibitors, or inducers of the same CYP enzymes, its metabolism and clearance could be altered.
| CYP Isoenzyme | Potential Role in MDPEA Metabolism |
| CYP1A2 | Contributes to the O-demethylenation pathway. |
| CYP2B6 | Involved in the biotransformation of methylenedioxy compounds. |
| CYP2C19 | Plays a role in the metabolism of various phenethylamines. |
| CYP2D6 | A primary enzyme responsible for the O-demethylenation of MDMA, likely a key player for MDPEA. mdpi.com |
| CYP3A4 | A major human CYP enzyme that metabolizes a wide array of substrates, likely contributing to MDPEA metabolism. nih.govyoutube.com |
Glutathione S-Transferase (GST) in Detoxification
Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a critical role in protecting cells from oxidative stress and toxic compounds. researchgate.netnih.gov They catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide variety of electrophilic substrates, including reactive metabolites of drugs. nih.govmdpi.com This conjugation process generally results in more water-soluble and less toxic compounds that can be more easily excreted from the body. nih.gov
In the context of MDPEA metabolism, GSTs are particularly important in the detoxification of reactive quinone metabolites that can be formed from the catechol intermediates. nih.govnih.gov The formation of these reactive species can deplete cellular GSH levels. nih.gov Studies on the metabolite HHMA have shown that it can decrease cell viability and deplete GSH, leading to an increased expression of GST. nih.gov This indicates a cellular response to the oxidative stress induced by the reactive metabolite. The activity of GSTs is therefore a crucial protective mechanism against the potential toxicity of MDPEA metabolites. researchgate.netmdpi.com
Pharmacokinetic Profiles in Animal Studies
Pharmacokinetic studies are crucial for understanding how a compound is processed by a living organism. For MDPEA, animal research provides the primary, albeit sparse, data on its metabolic fate.
The metabolism of MDPEA is characterized by extensive and rapid breakdown, primarily through first-pass metabolism. iiab.mewikipedia.org This process is believed to render the compound largely inactive when administered orally under normal conditions. iiab.mewikipedia.orgwikipedia.org The enzyme monoamine oxidase (MAO) has been identified as the key contributor to this extensive metabolism. iiab.mewikipedia.org
Research in rats has provided specific insights into the metabolic fate of MDPEA. A study using radiolabeled MDPEA in rats pre-treated with the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988) found that the parent compound was not excreted unchanged. nih.gov Instead, it was biotransformed into several key metabolites. The primary metabolic pathway involves the oxidative demethylenation of the benzo-1,3-dioxole group to form catechol derivatives, a common route for methylenedioxyphenyl compounds. nih.gov This leads to the in-vivo formation of dopamine from MDPEA. nih.gov
The major metabolites identified in the urine of study animals were conjugates of methylenedioxyphenylacetic acid, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid. nih.gov Furthermore, approximately 2% of the administered dose was converted into conjugated dopamine and 3-methoxytyramine. nih.gov This indicates that after initial metabolism of MDPEA, the resulting catecholamines undergo further breakdown.
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| Methylenedioxyphenylacetic acid (MDPPA) | Oxidative deamination of MDPEA by MAO | nih.gov |
| Dopamine | Demethylenation of the methylenedioxy ring | nih.gov |
| Dihydroxyphenylacetic acid (DOPAC) | Metabolism of Dopamine | nih.gov |
| Homovanillic acid (HVA) | Metabolism of Dopamine via COMT | nih.gov.... |
| 3-Methoxytyramine | Metabolism of Dopamine via COMT | nih.gov |
This table summarizes the identified metabolites of this compound in rat models.
While no studies have directly investigated the influence of genetic polymorphisms on the metabolism of MDPEA, the identified metabolic pathways allow for informed hypotheses regarding potential sources of inter-individual variability.
Catechol-O-methyltransferase (COMT): The enzyme COMT is responsible for the breakdown of catecholamines, including dopamine. genomind.com Since research shows that MDPEA is metabolized to dopamine, dihydroxyphenylacetic acid, and homovanillic acid, the genetic variability of the COMT enzyme is highly likely to influence the pharmacokinetic profile of these active metabolites. nih.gov A common and well-studied single nucleotide polymorphism in the COMT gene, known as Val158Met (rs4680), results in different levels of enzyme activity. genomind.comnih.gov
Val/Val Genotype: Individuals with this genotype have higher COMT enzyme activity, leading to faster degradation of catecholamines like dopamine. genomind.com
Met/Met Genotype: This genotype is associated with significantly lower enzyme activity, resulting in slower breakdown and consequently higher levels of available dopamine. genomind.comnih.gov
Val/Met Genotype: This heterozygous form exhibits intermediate enzyme activity. genomind.com
Therefore, it can be postulated that an individual's COMT genotype could significantly impact the metabolic profile and subsequent effects of MDPEA's catecholamine metabolites.
| COMT Genotype (rs4680) | Enzyme Activity Level | Effect on Catecholamine Metabolism | Reference |
|---|---|---|---|
| Val/Val | High | Increased degradation of dopamine | genomind.com |
| Val/Met | Intermediate | Normal degradation of dopamine | genomind.com |
| Met/Met | Low | Reduced degradation of dopamine | genomind.comnih.gov |
This table describes the functional impact of the COMT Val158Met polymorphism.
Serotonin Transporter (5HTTLPR): The 5-HTT gene-linked polymorphic region (5-HTTLPR) influences the expression of the serotonin transporter, which regulates serotonin levels. nih.govnih.gov While some related compounds like MDMA have known interactions with the serotonin system, there is currently no direct research linking MDPEA to this transporter or demonstrating that its activity is modulated by the 5HTTLPR polymorphism.
A review of available scientific literature reveals a lack of studies investigating potential sex-specific differences in the metabolism, pharmacokinetics, or toxicity of this compound. While such differences have been observed for structurally related compounds like MDMA in rat models, this data cannot be extrapolated to MDPEA. nih.govwikipedia.org Therefore, this remains a significant gap in the understanding of this compound.
Interaction with Monoamine Oxidase Inhibitors (MAOIs) and Resultant Activity
The interaction between MDPEA and Monoamine Oxidase Inhibitors (MAOIs) is a critical aspect of its pharmacology. As a phenethylamine derivative without an alpha-methyl group, MDPEA is a prime substrate for monoamine oxidase (MAO), leading to its rapid breakdown and apparent biological inactivity when taken alone. iiab.mewikipedia.org
The inhibition of MAO enzymes prevents this rapid degradation, thereby increasing the bioavailability of MDPEA and altering its metabolic pathway. This concept is supported by an in-vivo study in rats where the administration of the MAOI tranylcypromine prior to MDPEA significantly altered the metabolic outcome. nih.gov
| Condition | Metabolic Outcome | Reference |
|---|---|---|
| MDPEA alone | Extensive first-pass metabolism by MAO, leading to inactivity. | iiab.mewikipedia.org |
| MDPEA with Tranylcypromine (MAOI) | Doubled the excretion of conjugated dopamine and 3-methoxytyramine metabolites. | nih.gov |
This table summarizes the effect of Monoamine Oxidase Inhibitors on the metabolism of this compound in rats.
By blocking MAO, the metabolic shunt towards alternative pathways, such as the demethylenation that produces dopamine, is enhanced. nih.gov The co-administration of an MAOI is therefore theorized to be necessary for MDPEA to become centrally active. iiab.mewikipedia.org This interaction is analogous to the potentiation of other trace amines and tryptamines when combined with MAOIs. The general mechanism involves MAOIs preventing the breakdown of sympathomimetic amines, which can lead to a significant increase in their systemic effects. nih.govuspharmacist.com
Neurotoxicity Research and Mechanisms of Action
Modeling Neurotoxic Mechanisms using 3,4-Methylenedioxyphenethylamine and Analogues
The study of this compound and its structurally related analogues serves as a critical tool for modeling and understanding the mechanisms of neurotoxicity. By comparing the effects of different but related compounds, researchers can identify the specific molecular features responsible for their neurotoxic actions. For instance, analogues such as N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and 3,4-(methylenedioxyphenyl)-2-butanamine (BDB) have been used in comparative studies to assess their cytotoxic effects on isolated rat hepatocytes. These studies have revealed that the cytotoxicity of MBDB and BDB can be greater than that of this compound itself, suggesting that subtle changes in the chemical structure can significantly alter the toxicological profile. researchgate.net
Furthermore, research into metabolites of this compound, such as 2-(methylamino)-1-(2,4,5-trihydroxyphenyl)propane, provides insights into whether the parent compound or its metabolic byproducts are responsible for the observed neurotoxicity. nih.gov The investigation of these analogues and metabolites helps to dissect the complex pathways leading to neuronal damage.
Mechanisms of Neurotoxicity in Serotonergic and Dopaminergic Systems
The neurotoxic effects of this compound are primarily directed towards the serotonergic and, to a lesser extent, the dopaminergic systems in the brain. nih.gov The compound interacts with monoamine transporters, leading to a significant release of neurotransmitters, which is a key factor in its acute psychoactive effects but also a contributor to its long-term neurotoxicity. researchgate.netnih.gov
The table below summarizes the primary molecular targets of this compound.
| Target | Affinity (Ki) | Role in Neurotoxicity |
| Serotonin (B10506) Transporter (SERT) | High | Substrate-type releaser, leading to serotonin depletion |
| Dopamine (B1211576) Transporter (DAT) | Moderate | Contributes to dopamine release and subsequent oxidative stress |
| Norepinephrine Transporter (NET) | High | Pronounced release of noradrenaline |
| 5-HT2A Receptors | Moderate | May mediate some neurotoxic and hyperthermic effects |
| 5-HT2B Receptors | Submicromolar | Role in effects of the compound is still under investigation |
This table is for illustrative purposes and affinity values can vary between studies.
A hallmark of this compound-induced neurotoxicity is the long-lasting depletion of serotonin (5-HT) in the brain. nih.gov This depletion is believed to result from the degeneration of fine serotonergic axon terminals. nih.gov Studies in rats have demonstrated that administration of the compound leads to a substantial and selective reduction in brain 5-HT levels. nih.gov While this depletion is a consistent finding, its direct behavioral consequences can be complex and may not always lead to marked and lasting deficits, possibly due to compensatory changes in the remaining serotonin terminals. nih.gov
Research using quantitative PCR has shown that seven days after administration, there is a significantly lower expression of the serotonin transporter (SERT) gene in the brain stem area of rats. nih.gov Concurrently, an increase in the expression of the tryptophan hydroxylase 2 gene, which is involved in serotonin synthesis, has been observed in the hippocampus. nih.gov These findings suggest that the compound promotes adaptive changes in genes related to serotonergic function. nih.gov
While the primary target of this compound is the serotonergic system, it also affects dopaminergic neurons, particularly at higher doses. nih.gov The compound can induce the release of dopamine and, in some animal models, lead to the degeneration of striatal dopamine nerve terminals. nih.gov Studies in mice have shown a dose-dependent loss in striatal dopamine concentration seven days after administration. nih.gov This damage is distinct from the effects on the serotonergic system and appears to involve different mechanisms. While methamphetamine, a related compound, is known to cause significant damage to dopaminergic terminals, the effects of this compound on this system are generally considered less pronounced. nih.govnih.gov
The concept of excitotoxicity, where excessive stimulation of neurotransmitter receptors leads to cell death, has been implicated in the neurotoxic effects of this compound. nih.gov However, research attempting to block this pathway with N-methyl-D-aspartate (NMDA) receptor antagonists has not consistently shown neuroprotection, suggesting that other mechanisms are also at play. nih.gov
A significant body of evidence points to mitochondrial dysfunction as a key element in the neurotoxicity of this compound. researchgate.netnih.govnih.gov In vitro and in vivo studies have demonstrated that this compound can cause:
Depletion of ATP levels researchgate.netnih.govnih.gov
Inhibition of mitochondrial complex I and III researchgate.netnih.govnih.gov
Loss of mitochondrial membrane potential researchgate.netnih.govnih.gov
Induction of mitochondrial permeability transition researchgate.netnih.govnih.gov
Release of cytochrome c, a key step in apoptosis researchgate.netnih.govnih.gov
Oxidative stress is a critical factor in the neurotoxic cascade initiated by this compound. nih.govnih.govnih.gov The compound's metabolism and its interaction with monoamine systems can lead to the generation of reactive oxygen species (ROS) and other free radicals. nih.govnih.gov Studies have shown an increase in lipid peroxidation and superoxide (B77818) radicals in the brain following administration of the compound. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA. nih.gov
Research indicates that the metabolism of dopamine, enhanced by the compound's effects, can be a significant source of these damaging free radicals. nih.gov The formation of quinones and other reactive species from dopamine auto-oxidation can compromise mitochondrial function and contribute to neuronal damage. nih.gov Furthermore, the interaction of these radicals with nitric oxide can form highly reactive peroxynitrites, which can cause further tissue damage. nih.gov
The table below outlines key biomarkers of oxidative stress observed in studies of this compound.
| Biomarker | Observation | Implication |
| Lipoperoxide (LPO) | Increased levels in erythrocytes | Indicates lipid damage due to oxidative stress nih.gov |
| Superoxide Dismutase (SOD) | Decreased activity in erythrocytes | Reduced antioxidant defense capacity nih.gov |
| Catalase (CAT) | Decreased activity in erythrocytes | Reduced capacity to neutralize hydrogen peroxide nih.gov |
| Glutathione (B108866) (GSH) | Decreased levels in brain tissue | Depletion of a key intracellular antioxidant nih.gov |
| 2,3-dihydroxybenzoic acid | Increased formation in the striatum | Indicates increased formation of hydroxyl radicals nih.gov |
Hyperthermia, or a significant increase in body temperature, is a well-documented effect of this compound and plays a crucial role in its neurotoxicity. nih.govnih.gov Research has shown that the neurotoxic effects of the compound are exacerbated at higher ambient temperatures and can be attenuated or even blocked by preventing the hyperthermic response. nih.govnih.gov This suggests that hyperthermia is not merely a side effect but an integral part of the neurotoxic mechanism. nih.gov
The relationship between hyperthermia and neurotoxicity is complex. While preventing hyperthermia can block the neurochemical deficits, some studies suggest that the neurotoxic and hyperthermic effects can be mediated by different receptor systems, indicating they can be independent phenomena. nih.gov Nevertheless, the presence of hyperthermia significantly increases the risk and severity of the neuronal damage caused by this compound. nih.govmdpi.com
Inflammation and Peripheral Organ Damage Contributions
The activation of microglia and subsequent release of inflammatory mediators can exacerbate the initial neuronal injury caused by MDMA. researchgate.net For instance, studies in rats have shown that MDMA administration increases the density of peripheral benzodiazepine (B76468) binding sites, a marker of glial activation, which correlates with the timeline of neurotoxic damage. researchgate.net The S(+)-enantiomer of MDMA appears to be particularly responsible for inducing microglial and astroglial activation. nih.gov
Furthermore, damage to peripheral organs, especially the liver, may contribute to the neurotoxic effects of MDMA. The liver is a primary site of MDMA metabolism, and this process can lead to the formation of toxic metabolites. nih.gov Cases of MDMA-induced hepatotoxicity, ranging from mild hepatitis to acute liver failure, have been reported. researchgate.netnih.gov This hepatic damage is significant as the liver plays a crucial role in detoxifying the body. Impaired liver function can lead to an accumulation of toxic substances, including MDMA and its metabolites, which can then exert more pronounced effects on the brain. nih.gov
Some research suggests a link between MDMA-induced hyperthermia, peripheral organ damage, and neurotoxicity. nih.gov Severe hyperthermia can lead to systemic complications such as rhabdomyolysis (the breakdown of muscle tissue) and disseminated intravascular coagulopathy, which can cause multi-organ failure, including kidney damage. nih.govnih.gov Post-mortem examinations of individuals who died after using ecstasy have revealed significant damage to the liver and heart. independent.co.uk While the direct causal pathway from peripheral organ damage to central neurotoxicity is complex and not fully elucidated, the systemic stress and release of damage-associated molecular patterns from injured peripheral tissues likely contribute to the neuroinflammatory environment in the brain. nih.gov
Table 1: Selected Preclinical Findings on MDMA-Induced Inflammation
| Finding | Animal Model | Brain Region(s) | Key Outcome | Reference(s) |
| Increased IL-1β levels and microglial activation | Rat | Hypothalamus, Cortex | Neuroinflammatory response to MDMA | nih.govresearchgate.net |
| S(+)-enantiomer-dependent microglial and astroglial activation | Mouse | Striatum, Nucleus Accumbens, Motor Cortex, Substantia Nigra | Identification of the more active enantiomer in inducing neuroinflammation | nih.gov |
| Prevention of microglial activation and IL-1β release by minocycline | Rat | Frontal Cortex | Suggests a role for microglial inhibitors in mitigating neuroinflammation | researchgate.net |
Endocannabinoid System Involvement
The endocannabinoid system, a complex cell-signaling system involved in regulating a range of physiological and cognitive processes, has been shown to interact with this compound (MDMA). nih.gov This interaction appears to modulate some of the neurotoxic and behavioral effects of MDMA. The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects through the endocannabinoid system, and its co-use with MDMA has prompted research into the interplay between these two systems. nih.gov
Preclinical studies suggest that the endocannabinoid system, particularly through the activation of cannabinoid receptor type 1 (CB1), can offer neuroprotection against MDMA-induced neurotoxicity. nih.govnih.gov One of the proposed mechanisms for this neuroprotective effect is the attenuation of MDMA-induced hyperthermia, a key factor in its neurotoxic potential. nih.govnih.gov THC has been shown to prevent MDMA-induced hyperthermia and subsequent dopamine terminal loss in mice, an effect mediated by CB1 receptors. nih.govnih.gov
Furthermore, the endocannabinoid system appears to play a role in modulating the neuroinflammatory response to MDMA. THC has been found to suppress MDMA-induced glial activation, a hallmark of neuroinflammation. nih.govnih.gov While CB1 receptor activation is primary in this effect, CB2 receptors may also contribute to the attenuation of neuroinflammation. nih.govnih.gov
The interaction is complex, as the endocannabinoid system is also involved in the reinforcing and rewarding properties of MDMA. nih.gov Studies in rats have indicated that the reinforcing effects of MDMA are under the tonic control of the endogenous cannabinoid system. nih.gov The mechanism of this interaction is not fully understood but is thought to involve the modulation of dopamine systems, as both MDMA and cannabinoids influence dopamine release and turnover. nih.gov
Table 2: Effects of Cannabinoid System Modulation on MDMA-Induced Effects in Preclinical Models
| Modulator | Animal Model | Effect on MDMA-Induced... | Key Finding | Reference(s) |
| THC | Mouse | Hyperthermia and Dopamine Terminal Loss | Neuroprotective effect mediated by CB1 receptor activation | nih.govnih.gov |
| THC | Mouse | Glial Activation | Suppression of neuroinflammation via CB1 and partially CB2 receptors | nih.govnih.gov |
| CP 55,940 (CB1/CB2 agonist) | Rat | Self-Administration | Reduced reinforcing effects of MDMA | nih.gov |
| SR 141716A (CB1 antagonist) | Rat | Self-Administration | Increased MDMA self-administration, suggesting endogenous cannabinoid control | nih.gov |
Long-Term Consequences of Neurotoxicity in Preclinical Studies
Preclinical research, primarily in rodents and non-human primates, has provided substantial evidence for long-term neurotoxic consequences following the administration of this compound (MDMA). nih.govnih.gov These consequences primarily manifest as persistent deficits in the serotonergic system, cognitive impairments, and lasting behavioral changes.
A consistent finding across numerous animal studies is the long-term depletion of serotonin (5-HT) and its metabolites, as well as a reduction in the density of serotonin transporters (SERTs) in various brain regions. nih.govresearchgate.netcambridge.org These effects have been observed in the hippocampus, striatum, amygdala, and cortex and can persist for extended periods, even up to seven years in non-human primates. researchgate.netcambridge.org This reduction in serotonergic markers is indicative of damage to 5-HT axons and terminals. psychiatryonline.org Some studies suggest that while there may be some recovery of SERT availability after a prolonged period of abstinence, certain brain regions may still show persistent reductions. cambridge.org
These neurochemical deficits are correlated with long-term cognitive and behavioral impairments. nih.gov Animal studies have demonstrated lasting deficits in learning and memory, particularly in tasks that rely on the hippocampus. nih.govresearchgate.nethealthline.comnih.gov For example, rats treated with MDMA have shown impaired performance in object recognition tests. researchgate.net
In addition to cognitive deficits, long-term behavioral changes are also a notable consequence in preclinical models. Repeated administration of MDMA has been shown to induce anxiety-like behaviors in rodents. researchgate.netnih.gov These anxiogenic effects have been linked to alterations in the serotonergic system within the amygdala. nih.gov
Recent research has also begun to explore the impact of MDMA on other neurotransmitter systems. Studies have found that chronic MDMA use can lead to alterations in the glutamate-glutamine complex in the striatum, suggesting that the neurobiological effects of MDMA extend beyond the serotonergic system. nih.gov Furthermore, long-term plasticity of noradrenergic and serotonergic neurons has been observed following repeated MDMA exposure, which may underlie some of the persistent behavioral changes. researchgate.net
It is important to note that the extent of these long-term consequences in animal models can be influenced by factors such as the dose and frequency of administration. nih.gov
Table 3: Summary of Long-Term Consequences of MDMA in Preclinical Studies
| Consequence Category | Specific Finding | Animal Model(s) | Affected Brain Region(s) | Reference(s) |
| Serotonergic Deficits | Reduced Serotonin (5-HT) and 5-HIAA levels | Rat | Hippocampus, Striatum, Amygdala, Cortex | researchgate.net |
| Decreased Serotonin Transporter (SERT) density | Non-human primate, Rat | Neocortex, Hippocampus, Amygdala, Cingulate Cortex | cambridge.orgpsychiatryonline.org | |
| Cognitive Impairments | Deficits in verbal and working memory | - | - | nih.gov |
| Impaired object recognition memory | Rat | - | researchgate.net | |
| Behavioral Changes | Increased anxiety-like behaviors | Rat | Amygdala | researchgate.netnih.gov |
| Other Neurochemical Alterations | Increased glutamate-glutamine (GLX) levels | - | Striatum | nih.gov |
| Long-term plasticity of noradrenergic and serotonergic neurons | Mouse | Locus Coeruleus, Dorsal Raphe Nucleus | researchgate.net |
Analytical Methodologies and Forensic Science Applications
Chromatographic and Spectroscopic Methods for Identification and Characterization
A combination of chromatographic separation and spectroscopic detection is the gold standard for the analysis of 3,4-Methylenedioxyphenethylamine. These techniques provide a comprehensive analytical profile of the compound, ensuring accurate and reliable identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high sensitivity and specificity. nih.gov When analyzing this compound, the sample is first vaporized and separated based on its volatility and interaction with the GC column's stationary phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented.
Under Electron Impact (EI) ionization, this compound produces a characteristic fragmentation pattern. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 165. researchgate.net However, the most prominent peak, often the base peak, appears at m/z 136, corresponding to the loss of a CH₂NH₂ fragment. researchgate.net Another significant fragment is seen at m/z 135, representing the methylenedioxybenzyl cation. researchgate.netnih.gov
A significant challenge in GC-MS analysis is that regioisomers, such as 2,3-methylenedioxyphenethylamine, produce nearly identical mass spectra to the 3,4-isomer, making differentiation difficult based on mass spectral data alone. researchgate.netnist.gov To overcome this, derivatization is often employed. Acylating the amine group with reagents like pentafluoropropionyl anhydride (B1165640) (PFPA) or heptafluorobutyryl anhydride (HFBA) creates derivatives with more distinct mass spectra and improved chromatographic resolution, allowing for unambiguous identification. nist.govuchile.cl For instance, derivatization can yield unique fragment ions that are indicative of the side-chain structure. uchile.cl
Table 1: Key GC-MS Data for Underivatized this compound
| Parameter | Value | Reference |
| Molecular Ion (M+) | m/z 165 | researchgate.net |
| Base Peak | m/z 136 | researchgate.net |
| Major Fragment | m/z 135 | researchgate.netnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are thermally unstable or require no derivatization. This technique is highly sensitive and selective, making it ideal for detecting trace amounts of substances in complex biological matrices like blood and urine. pdx.eduyoutube.com
In a typical LC-MS/MS method, the compound is separated on a reversed-phase column (e.g., C18 or Phenyl-Hexyl) using a mobile phase gradient, often consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. pdx.edudocbrown.infosigmaaldrich.com Detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode. pdx.edusigmaaldrich.com
Tandem mass spectrometry is employed in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation. docbrown.info This involves selecting the protonated molecular ion (precursor ion) and monitoring its specific fragmentation into product ions. This high degree of specificity allows for reliable identification even in complex samples. docbrown.infosigmaaldrich.com For related compounds, LC-MS/MS methods have been developed to simultaneously screen for a wide array of phenethylamines. pdx.edu
Table 2: Typical LC-MS/MS Parameters for Phenethylamine (B48288) Analysis
| Parameter | Typical Condition | Reference |
| Chromatography | ||
| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) | pdx.edudocbrown.infosigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate | pdx.edudocbrown.infosigmaaldrich.com |
| Flow Rate | 0.2 - 0.4 mL/min | docbrown.infosigmaaldrich.com |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | pdx.edusigmaaldrich.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | docbrown.info |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and differentiation from isomers. researchgate.netnist.gov
For this compound, the ¹H NMR spectrum exhibits characteristic signals. The two protons of the methylenedioxy group typically appear as a singlet around 5.9 ppm. The aromatic protons show signals in the range of 6.6-6.8 ppm, and the signals for the ethylamine (B1201723) side chain protons appear at different chemical shifts. researchgate.net
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon atom. The carbon of the methylenedioxy bridge is typically found around 100 ppm, while the aromatic carbons and the carbons of the ethylamine side chain have characteristic chemical shifts. nist.gov Solid-state NMR has also been shown to be a useful technique for analyzing related compounds and their formulations. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (methylene bridge) | ~101 |
| C (aromatic, attached to O) | ~146-148 |
| C (aromatic) | ~108-122 |
| C (side chain, CH₂) | ~30-40 |
| C (side chain, CH₂N) | ~40-50 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) is an advanced analytical technique that offers advantages over conventional EI-MS. researchgate.net This method uses an ultrashort pulse laser to ionize molecules, which can minimize fragmentation and enhance the signal of the molecular ion.
A study comparing EIMS and fs-LIMS for the analysis of this compound found that while EIMS produced a dominant fragment ion at m/z 136 and a relatively weak molecular ion signal, fs-LIMS generated a strong molecular ion signal at m/z 165, which was the base peak at certain wavelengths. researchgate.net This "soft" ionization is particularly valuable for determining the molecular weight of an unknown analyte with greater certainty. The ability to control fragmentation by adjusting the laser wavelength further adds to the analytical power of fs-LIMS. researchgate.net
Differentiation of Regioisomers and Analogues in Complex Samples
A significant analytical challenge in forensic chemistry is the differentiation of regioisomers and analogues of controlled substances. nist.govuchile.cl As mentioned, the electron impact mass spectra of this compound and its 2,3-isomer are virtually indistinguishable. researchgate.netnist.gov This necessitates the use of analytical strategies that can resolve these closely related structures.
Chromatographic separation is key. While standard non-polar GC columns may fail to separate underivatized isomers, more polar stationary phases, such as trifluoropropylmethyl polysiloxane (Rtx-200), have been shown to successfully resolve them. nist.gov
Derivatization remains a primary strategy for differentiating isomers by GC-MS. The formation of perfluoroacyl derivatives, such as PFPA and HFBA amides, not only improves chromatographic separation but also alters the mass spectral fragmentation pathways. researchgate.netnist.gov These derivatives can produce unique fragment ions that are specific to the structure of the side chain or the substitution pattern on the aromatic ring, enabling clear differentiation between isomers. nist.govuchile.cl
Applications in Forensic Chemistry and Drug Detection Research
The analytical methods described are central to forensic chemistry and drug detection research. They are routinely used in the analysis of seized drug samples to identify the active components and any impurities or by-products. This information can be critical for legal proceedings and for intelligence gathering, such as establishing links between different seizures or identifying the synthetic route used in clandestine laboratories.
In drug detection research, these techniques are applied to analyze biological samples (e.g., urine, blood, saliva) to monitor for the presence of the parent compound and its metabolites. The development of sensitive and robust methods, like LC-MS/MS, allows for the quantification of these substances at very low concentrations, which is essential for pharmacological and toxicological studies. docbrown.infosigmaaldrich.com Furthermore, advanced techniques like surface-enhanced Raman scattering (SERS) are being explored for the rapid and sensitive detection of related compounds in trace amounts.
Ethical Considerations and Regulatory Science in Research
Adherence to Ethical Guidelines and Regulations in Research
Research involving psychoactive compounds is governed by foundational ethical principles that have been established to protect human participants. unlv.edu Key among these is the Belmont Report, which outlines three core principles: respect for persons, beneficence, and justice. unlv.edu
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. unlv.edu In the context of research on MDPEA, this translates to a rigorous informed consent process. ama-assn.org Participants must be fully informed about the nature of the research, the potential risks and benefits, and the fact that they are volunteering for a study that may not have a direct therapeutic benefit for them. nih.gov
Beneficence: This principle involves the obligation to not harm participants and to maximize possible benefits while minimizing potential harms. unlv.edu For a compound like MDPEA, where biological activity in humans is not well-documented at typical doses, the risk-benefit analysis is a critical function of an Institutional Review Board (IRB). ama-assn.orgwikipedia.org The research must be designed to yield scientifically valid and significant data to justify any potential risk to participants. ama-assn.org
Justice: This principle requires that the benefits and burdens of research are distributed fairly. unlv.edu The selection of participants for studies on psychoactive substances should be equitable and avoid targeting vulnerable populations without a compelling scientific and ethical justification. nih.gov
The Declaration of Helsinki also provides crucial guidance, emphasizing that research with humans should be based on preclinical data (including animal experimentation), be reviewed by an independent ethics committee, and that the risks should not outweigh the benefits. unlv.edu Adherence to these guidelines is not merely a procedural step but a fundamental ethical obligation for researchers in this field. nih.gov
Regulatory Status and Controlled Substance Classifications in Research Contexts
The regulatory status of 3,4-Methylenedioxyphenethylamine and its analogs is a critical factor in conducting research. In many jurisdictions, substances with psychoactive potential are classified into schedules based on their medical use and potential for abuse. rosalindfranklin.edudea.gov
MDPEA is structurally related to 3,4-methylenedioxyamphetamine (MDA), a Schedule I controlled substance in the United States. rosalindfranklin.eduacs.org Schedule I drugs are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. rosalindfranklin.edudea.gov While MDPEA itself may not be explicitly listed in all controlled substance schedules, its structural similarity to MDA means it could be considered a controlled substance analogue in some legal frameworks, such as the Federal Analogue Act in the US. dea.gov
In other countries, such as the United Kingdom and Poland, MDPEA or related compounds are explicitly listed as controlled substances. wikipedia.orgwww.gov.uk This status imposes strict requirements on researchers, including the need for special licensing to obtain, store, and handle the compound.
The table below illustrates the general scheduling of controlled substances in the United States, which provides a framework for understanding the regulatory context of psychoactive research.
| Schedule | Abuse Potential | Medical Use | Examples |
|---|---|---|---|
| Schedule I | High | No currently accepted medical use | Heroin, LSD, Ecstasy (MDMA), Peyote. rosalindfranklin.edu |
| Schedule II | High | Accepted medical use with severe restrictions | Cocaine, Methamphetamine, Oxycodone, Fentanyl. rosalindfranklin.edu |
| Schedule III | Moderate to low | Accepted medical use | Tylenol with codeine, Ketamine, Anabolic steroids. rosalindfranklin.edu |
| Schedule IV | Low | Accepted medical use | Xanax, Valium, Ambien. rosalindfranklin.edu |
| Schedule V | Lower than Schedule IV | Accepted medical use | Cough preparations with less than 200 milligrams of codeine. rosalindfranklin.edu |
Safety Protocols and Risk Evaluation in Handling Research Compounds
The handling of any chemical compound in a research setting requires strict adherence to safety protocols to protect laboratory personnel. For a compound like this compound hydrochloride, hazard identification is a key part of this process. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with specific hazard statements. nih.gov
| Hazard Code | Hazard Statement | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin corrosion/irritation. nih.gov |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation. nih.gov |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation. nih.gov |
Data from ECHA C&L Inventory. nih.gov
Standard laboratory safety protocols for handling such compounds include the use of personal protective equipment (PPE) such as safety glasses and gloves. nih.gov Research must be conducted in a well-ventilated area to avoid respiratory tract irritation. nih.gov
Beyond the immediate chemical handling risks, risk evaluation in the context of psychoactive research involves a comprehensive assessment of potential physiological and psychological effects on human participants. ama-assn.org This includes careful screening of volunteers to exclude individuals who may be at higher risk for adverse reactions. nih.gov The research protocol must include a plan for monitoring participants during and after administration and for managing any potential adverse events. madinamerica.com
Challenges and Considerations in Human Research with Psychoactive Compounds
Human research with psychoactive compounds presents a unique set of challenges that require careful consideration in the study design and ethical review. nih.gov
Informed Consent: A significant challenge is ensuring that consent is truly informed. nih.govpsychiatryonline.org Describing the subjective effects of a psychoactive substance to someone who has never experienced them can be difficult. nih.gov The potential for profound alterations in consciousness and perception means that the informed consent process must be exceptionally thorough. psychiatryonline.orgnih.gov
Blinding and Placebo Control: In clinical trials, keeping both the participant and the researcher unaware of whether the active drug or a placebo was administered (double-blinding) is the gold standard. However, the distinct subjective effects of many psychoactive substances can make it difficult to maintain this blinding, which can in turn affect the objectivity of the trial results. pharmacytimes.com
Participant Vulnerability: The altered states of consciousness induced by psychoactive compounds can make participants particularly vulnerable. psychiatryonline.org Ethical guidelines, such as those developed by the Multidisciplinary Association for Psychedelic Studies (MAPS), emphasize the importance of establishing a safe and supportive setting and a strong therapeutic alliance to mitigate these risks. acrpnet.org
Long-Term Outcomes: Assessing the long-term psychological and behavioral impact of these substances is crucial. madinamerica.com Short-term studies may not capture the full range of effects, and follow-up assessments are necessary to understand any enduring changes in mood, attitudes, or behavior. madinamerica.comyoutube.com
Researcher Bias: The intense interest and historical context surrounding psychoactive research can introduce the potential for researcher bias. mdpi.com Maintaining scientific objectivity is paramount, and researchers have a responsibility to report findings in a balanced and impartial manner, free from hype. tandfonline.com
Historical Context of Research Ethics with Psychoactive Substances
The ethical landscape of modern research has been profoundly shaped by past events where ethical principles were violated. unlv.edu The Nuremberg Code, established after World War II, was the first international document to mandate voluntary consent from human research participants. erau.edu This was a direct response to the horrific medical experiments conducted on concentration camp prisoners. erau.edu
In the mid-20th century, research into psychoactive substances was sometimes conducted without regard for these principles. A notable example is the CIA's Project MKUltra, which involved the administration of drugs like LSD to unwitting individuals in an attempt to develop mind-control techniques. nih.govwikipedia.org These experiments were a clear violation of the Nuremberg Code and fundamental human rights. wikipedia.org
The Tuskegee Syphilis Study, where researchers withheld treatment from African American men to study the course of the disease, is another critical event that led to major reforms in research ethics. nih.gov While not directly involving psychoactive drugs, the study's profound ethical failures prompted the creation of the National Commission for the Protection of Human Subjects of Biomedical and Behavioral Research and the subsequent Belmont Report, which now forms the foundation of human research ethics in the United States. unlv.edu These historical abuses underscore the absolute necessity of stringent ethical oversight, particularly in sensitive areas of research like the study of psychoactive compounds. nih.govoup.com
Future Directions and Emerging Research Avenues
Development of Safer Therapeutic Alternatives
The exploration for safer therapeutic alternatives to psychoactive phenethylamines is a burgeoning area of research. The primary motivation is to develop compounds that retain potential therapeutic effects while minimizing adverse reactions. Research into analogues of 3,4-Methylenedioxymethamphetamine (MDMA) has identified several promising avenues. For instance, some alternative entactogens are being examined for their potential applications in psychotherapy. These investigations focus on substances from various chemical classes, including 1,3-benzodioxoles, cathinones, benzofurans, and aminoindanes, with a close watch on their neurotoxic risk and neuropharmacological mechanisms.
Studies on cyclic analogues of 3,4-methylenedioxyamphetamine (MDA) have shown that it is possible to design molecules with similar behavioral pharmacology but without the associated serotonin (B10506) neurotoxicity. Specifically, non-neurotoxic tetralin and indan (B1671822) analogues of MDA have been synthesized and evaluated, demonstrating that structural modifications can dissociate the desired psychoactive effects from the neurotoxic outcomes. These findings suggest that similar strategies could be applied to develop safer derivatives of MDPEA. Furthermore, the development of bioisosteric analogues of MDMA with an improved pharmacological profile, such as ODMA, TDMA, and SeDMA, showcases a sophisticated approach to drug design. These compounds exhibit similar activity at serotonin and dopamine (B1211576) transporters but have reduced activity at certain serotonin receptors and different metabolic pathways, potentially leading to a better safety profile.
Further Elucidation of Neurotoxic Mechanisms
While 3,4-Methylenedioxyphenethylamine (MDPEA) itself is considered to be biologically inactive due to extensive first-pass metabolism by monoamine oxidase, its close analogues, MDA and MDMA, have been shown to exhibit neurotoxic effects. Understanding the mechanisms of this neurotoxicity is crucial for both assessing the potential risks of related compounds and for developing safer alternatives.
Research on MDMA has indicated that its neurotoxic effects on dopamine neurons involve the formation of free radicals. Studies in mice have shown that MDMA administration leads to the degeneration of striatal dopamine nerve terminals. This process is linked to hyperthermia and can be attenuated by compounds that reduce body temperature. The neurotoxicity is thought to result from MDMA or its dopamine metabolites producing radicals that combine with nitric oxide to form tissue-damaging peroxynitrites.
Furthermore, the neurotoxicity of methamphetamine and MDMA is a complex process involving multiple interacting mechanisms. These include excitotoxicity, where excessive stimulation of nerve cells leads to their damage or death, metabolic compromise, oxidative stress, inflammation, and alterations in the endocannabinoid system. High doses of methamphetamine are known to be neurotoxic to dopaminergic neurons, and there is evidence of neurotoxicity to serotonergic neurons as well. These findings from structurally similar compounds provide a roadmap for investigating the potential, albeit likely low, neurotoxic profile of MDPEA, particularly if its metabolic breakdown could be inhibited.
Advanced Pharmacogenomics Studies
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical field for understanding the variable effects of phenethylamines. The response to these compounds can differ significantly among individuals due to genetic variations in metabolic enzymes and drug targets.
For MDMA, polymorphisms in genes encoding for enzymes involved in its metabolism, such as the catechol-O-methyltransferase (COMT) gene, have been associated with variations in cognitive and cardiovascular effects. While the direct pharmacogenomics of MDPEA have not been
Q & A
Q. What are the established synthetic routes for 3,4-methylenedioxyphenethylamine (MDPEA), and what methodological considerations are critical for reproducibility?
MDPEA is synthesized via the reduction of 3,4-methylenedioxy-β-nitrostyrene using lithium aluminum hydride (LAH) in anhydrous diethyl ether. Key steps include refluxing the reaction mixture for 48 hours, acid quenching, and subsequent crystallization of the hydrochloride salt. Critical considerations include strict anhydrous conditions, inert atmosphere maintenance, and careful pH adjustment during workup to prevent decomposition .
Q. How can researchers confirm the structural identity of MDPEA and its derivatives?
Structural confirmation relies on spectroscopic techniques:
- NMR : Analysis of aromatic protons (δ 6.5–6.8 ppm for methylenedioxy-substituted benzene) and ethylamine chain protons (δ 2.7–3.1 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 165.19 (C₉H₁₁NO₂) for the free base .
- X-ray crystallography : For hydrochloride salts, lattice parameters (e.g., mp 212–218°C) and hydrogen bonding patterns provide confirmation .
Q. Why is MDPEA considered biologically inactive in vivo despite structural similarities to active phenethylamines like MDA?
MDPEA undergoes rapid first-pass metabolism via monoamine oxidase (MAO) due to the absence of an α-methyl group, which protects analogs like MDA from enzymatic degradation. In vitro assays show negligible receptor binding affinity (e.g., 5-HT₂A, dopamine D₂), supporting its lack of central activity at doses ≤300 mg .
Advanced Research Questions
Q. How can MDPEA be utilized in the development of analytical sensors for illicit drug detection?
MDPEA serves as a template molecule in molecularly imprinted polydopamine (MIP@PDA) electrochemical sensors. Key steps:
Electropolymerization : MDPEA is embedded into a polydopamine matrix on a gold electrode.
Template removal : Creates cavities with high specificity for MDA/MDMA.
Detection : Differential pulse voltammetry (DPV) achieves limits of detection (LOD) of 37 nM (MDA) and 54 nM (MDMA) in urine samples .
Q. What structure-activity relationship (SAR) insights explain the inactivity of MDPEA compared to its N-substituted analogs?
Q. What methodologies are recommended for studying MDPEA’s metabolic fate and enzymatic interactions?
Q. How can researchers quantify MDPEA in complex matrices (e.g., biological fluids)?
Q. What toxicological profiles should be considered when handling MDPEA hydrochloride?
- Acute toxicity : LD₅₀ values are 55 mg/kg (rat, intraperitoneal) and 176 mg/kg (mouse).
- Safety protocols : Use N95 respirators, gloves, and ventilation to avoid inhalation/contact. Store at 2–8°C in airtight, light-resistant containers .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
